
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a phosphinyl group bonded to a methanamine structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- typically involves the reaction of dimethylamine with formaldehyde to form bis(dimethylamino)methane. This intermediate is then reacted with a phosphinic chloride derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure control to maintain the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphinyl group acts as a leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include anilines, deuterated anilines, and various oxidizing and reducing agents. The reactions are often carried out in solvents like acetonitrile at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with anilines can yield substituted phosphinic derivatives .
Wissenschaftliche Forschungsanwendungen
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- involves its interaction with nucleophiles and electrophiles. The phosphinyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phosphorus atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(dimethylamino)methane: A simpler aminal compound used in similar applications.
N,N’-bis(1-naphthylidene)-4,4’-diaminodiphenylmethane: Another compound with similar structural features and applications.
Methylamino- and dimethylaminoquinolines: Compounds with related functional groups and reactivity.
Uniqueness
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- is unique due to its specific combination of a methanamine backbone with a phosphinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in chemistry and industry .
Eigenschaften
CAS-Nummer |
85437-82-7 |
|---|---|
Molekularformel |
C6H18N3O2P |
Molekulargewicht |
195.20 g/mol |
IUPAC-Name |
N-[bis(dimethylamino)phosphoryloxy]-N-methylmethanamine |
InChI |
InChI=1S/C6H18N3O2P/c1-7(2)11-12(10,8(3)4)9(5)6/h1-6H3 |
InChI-Schlüssel |
DSUPKHVGSRFUCE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)OP(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


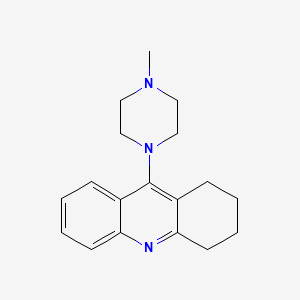
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
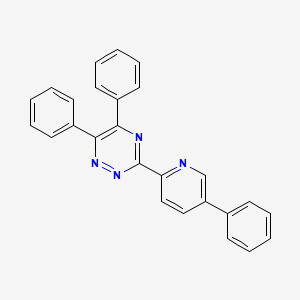
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
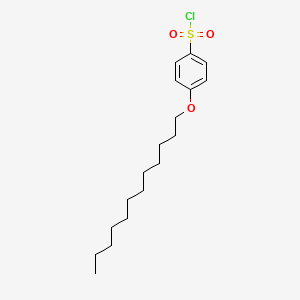
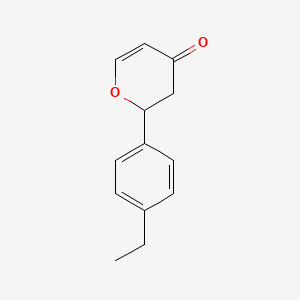

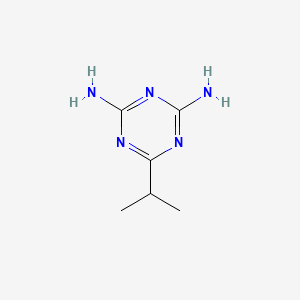
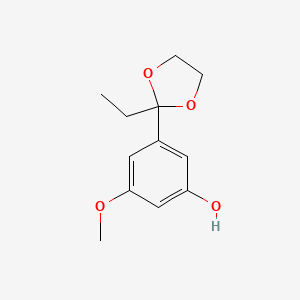
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
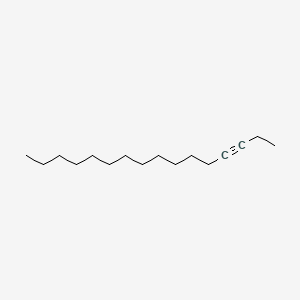
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
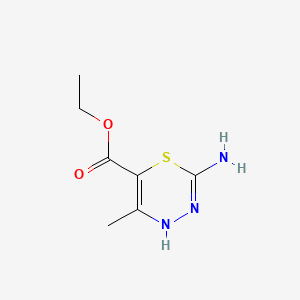
![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)
